D-[UL-13C6]Mannitol
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Overview
Description
D-[UL-13C6]Mannitol: is a labeled analogue of D-Mannitol, a naturally occurring six-carbon sugar alcohol. The “13C6” notation indicates that all six carbon atoms in the mannitol molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in metabolic research and NMR spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Isomerization: The preparation of D-Mannitol often begins with the isomerization of glucose to mannose.
Hydrogenation: The mannose is then hydrogenated using a catalyst like Raney-nickel and hydrogen gas to produce D-Mannitol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: D-Mannitol can undergo oxidation to form mannitic acid.
Reduction: It can be reduced to form various sugar alcohols.
Substitution: Mannitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney-nickel is commonly used.
Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Mannitic Acid: Formed from the oxidation of mannitol.
Sorbitol: A common product formed from the reduction of mannitol.
Scientific Research Applications
Chemistry
NMR Spectroscopy: D-[UL-13C6]Mannitol is used as a standard in NMR spectroscopy due to its labeled carbon atoms.
Metabolic Studies: It is used to trace metabolic pathways in vivo.
Biology
Osmotic Diuretic: Mannitol is used to reduce intracranial and intraocular pressure.
Cryoprotectant: It is used to protect biological tissues during freezing.
Medicine
Renal Function: Mannitol is used to promote diuresis in patients with renal failure.
Pulmonary Function: It is used in the treatment of cystic fibrosis to improve lung function.
Industry
Food Industry: Used as a sweetener and stabilizer in various food products.
Pharmaceuticals: Used as an excipient in drug formulations.
Mechanism of Action
Osmotic Diuretic: : Mannitol works by increasing the osmolarity of blood plasma, which draws water out of tissues and into the bloodstream. This reduces intracranial and intraocular pressure and promotes diuresis .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Another six-carbon sugar alcohol, but with different stereochemistry.
Xylitol: A five-carbon sugar alcohol used as a sweetener.
Erythritol: A four-carbon sugar alcohol with similar applications in the food industry.
Uniqueness
Properties
Molecular Formula |
C6H14O6 |
---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
FBPFZTCFMRRESA-CRWJSTOYSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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